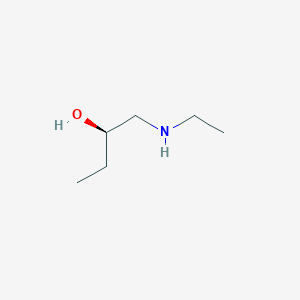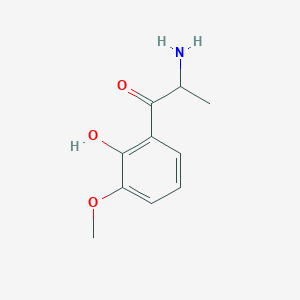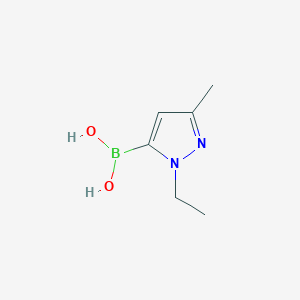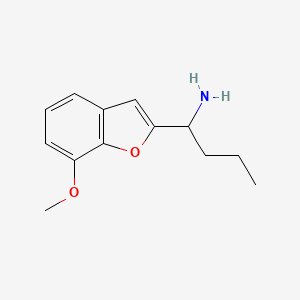
Sodium 1-hydroxy-2-methylpropane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-hydroxy-2-methylpropane-1-sulfonate: is an organic compound with the molecular formula C₄H₉NaO₄S and a molecular weight of 176.17 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-hydroxy-2-methylpropane-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methylpropane. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-hydroxy-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate salts.
Substitution: Various sulfonate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is used as a building block in the synthesis of various organosulfur compounds. It is also used in the preparation of sulfonate esters and sulfonamides .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into proteins and peptides, which can alter their properties and functions .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific enzymes and receptors .
Industry: In industrial applications, it is used as a surfactant and emulsifying agent. It is also used in the formulation of detergents and cleaning agents .
Mecanismo De Acción
The mechanism of action of Sodium 1-hydroxy-2-methylpropane-1-sulfonate involves its ability to interact with various molecular targets. It can form strong interactions with proteins and enzymes, leading to changes in their activity and function. The sulfonate group can also participate in various chemical reactions, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
- Sodium 2-hydroxy-2-methylpropane-1-sulfonate
- Sodium 1-hydroxy-2-ethylpropane-1-sulfonate
- Sodium 1-hydroxy-2-methylbutane-1-sulfonate
Comparison: Sodium 1-hydroxy-2-methylpropane-1-sulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity and is more effective in certain applications, such as surfactant and emulsifying agent .
Propiedades
Fórmula molecular |
C4H9NaO4S |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
sodium;1-hydroxy-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O4S.Na/c1-3(2)4(5)9(6,7)8;/h3-5H,1-2H3,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
XAWHDYLEDXDZJT-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
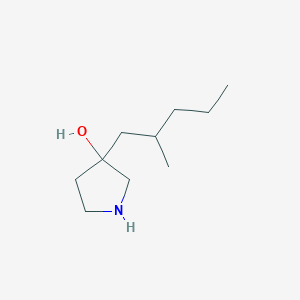
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
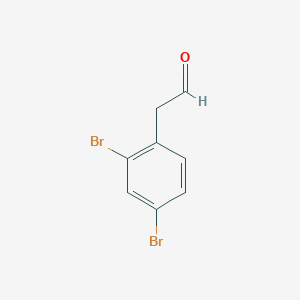
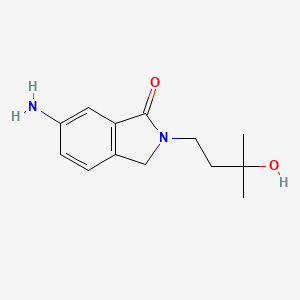
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
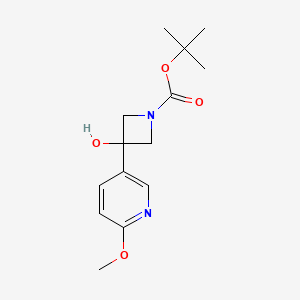
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
